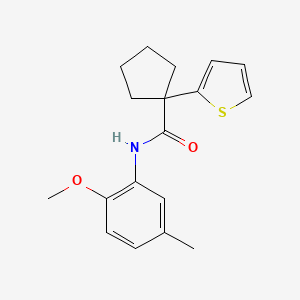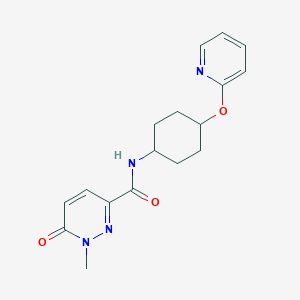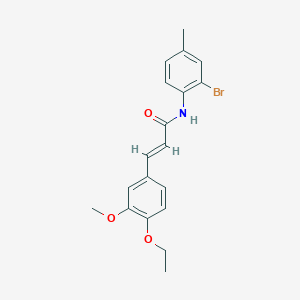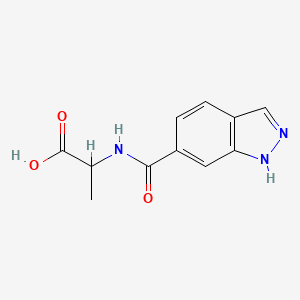
N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. CTAP has been shown to have a high affinity and selectivity for the mu-opioid receptor, making it a valuable tool for scientific research.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and blocking the binding of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the effects of opioids such as pain relief, reward, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the prevention of opioid-induced tolerance and dependence, and the reversal of opioid-induced respiratory depression. This compound has also been shown to have potential therapeutic applications in the treatment of opioid addiction, as it can block the rewarding effects of opioids and reduce the risk of relapse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is its high affinity and selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the physiological and biochemical effects of this receptor. However, one limitation of this compound is its potential for off-target effects, as it may bind to other receptors in addition to the mu-opioid receptor. Additionally, the use of this compound in laboratory experiments may be limited by its cost and availability.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and its potential therapeutic applications. One area of interest is the development of novel mu-opioid receptor antagonists with improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of mu-opioid receptor antagonists in the treatment of chronic pain and opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other mu-opioid receptor antagonists, as well as their potential for off-target effects.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenyl magnesium bromide with 2-bromo thiophene, followed by the reaction of the resulting intermediate with cyclopentanone. The final step involves the reaction of the resulting cyclopentanone intermediate with 2-chloroethyl isocyanate to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been widely used in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to be a potent and selective antagonist of the mu-opioid receptor, making it a valuable tool for studying the physiological and biochemical effects of this receptor. This compound has been used to investigate the mechanisms of opioid tolerance, dependence, and withdrawal, as well as the potential therapeutic applications of mu-opioid receptor antagonists.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-7-8-15(21-2)14(12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-22-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERIMZYQZFXJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2941564.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)

![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)



![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)
![(4-Hydroxyphenyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2941581.png)
